

Technical Guide: Certificate of Analysis for N-Tridecanoyl-D-erythro-sphinganine-d7

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Compound of Interest

Compound Name: *N-Tridecanoyl-D-erythro-sphinganine-d7*

Cat. No.: *B15141638*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the certificate of analysis for **N-Tridecanoyl-D-erythro-sphinganine-d7**, a deuterated analog of a saturated ceramide. This document is intended to assist researchers in understanding the quality control specifications, analytical methodologies, and biochemical context of this stable isotope-labeled lipid standard.

Compound Identification and Specifications

N-Tridecanoyl-D-erythro-sphinganine-d7 is a high-purity standard essential for research applications, particularly in mass spectrometry-based lipidomics, where it serves as an internal standard for the accurate quantification of endogenous ceramides.

Table 1: General Specifications[1]

| Parameter | Specification |
|-------------------|--|
| Product Name | N-tridecanoyl-D-erythro-sphinganine-d7 |
| Molecular Formula | C ₃₁ H ₅₆ D ₇ NO ₃ |
| Molecular Weight | 504.88 |
| Physical State | Powder |
| Storage | -20°C |
| Lot Number | 6610PGC010 |
| Avanti Lot Number | 330726P-1MG-C-010 |

Analytical Data Summary

The following tables summarize the quantitative data typically presented in a Certificate of Analysis for this compound.

Table 2: Purity and Identity Analysis[1]

| Analysis Method | Specification | Result |
|---------------------------------|--|--------------------------------|
| Physical Examination | White powder, no foreign matter | Pass |
| Thin Layer Chromatography (TLC) | >99% Purity | All Pass |
| Proton NMR | NMR spectrum consistent with structure | Consistent with structure |
| Mass Spectrometry | [M+H] ⁺ = 505.88 ± 1 amu | [M+H] ⁺ = 505.6 amu |

Experimental Protocols

Detailed methodologies are crucial for interpreting the certificate of analysis and for designing experiments. The following sections outline typical protocols for the key analyses performed.

Thin Layer Chromatography (TLC)

TLC is a rapid and effective method for assessing the purity of lipid standards.

- **Stationary Phase:** Silica gel plate.
- **Mobile Phase:** A mixture of Chloroform and Methanol in a 9:1 ratio is used to develop the plate.^[1]
- **Sample Preparation:** The powdered standard is dissolved in a suitable organic solvent, such as a chloroform/methanol mixture.
- **Application:** The dissolved sample is spotted onto the silica gel plate.
- **Development:** The plate is placed in a chromatography chamber containing the mobile phase, allowing the solvent to move up the plate by capillary action, separating the components.
- **Visualization:** After development, the plate is dried and visualized using various methods:
 - **Ninhydrin spray:** Negative result indicates the absence of primary amine groups, which is expected for this N-acylated ceramide.^[1]
 - **Iodine vapor:** A single major spot indicates the presence of a pure lipid.^[1]
 - **Phosphorus stain:** A negative result confirms the absence of phospholipid impurities.^[1]
 - **Charring:** A faint positive result after spraying with a strong acid and heating is characteristic of lipids.^[1]

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight and identity of the compound. A common approach for ceramide analysis is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

- **Sample Preparation:** The sample is dissolved in an appropriate solvent, often a mixture of methanol and chloroform, and may be spiked with other internal standards if part of a larger

analysis.

- Chromatography:
 - Column: A C18 or similar reversed-phase column is typically used for separation.[2]
 - Mobile Phase: A gradient of solvents, such as water with 0.1% formic acid (Solvent A) and isopropanol with 0.1% formic acid (Solvent B), is commonly employed.[2]
 - Flow Rate: A typical flow rate is around 0.6 mL/min.[2]
- Mass Spectrometry:
 - Ionization: Positive-ion electrospray ionization (ESI) is a common method for analyzing ceramides.[2]
 - Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, targeting the transition from the precursor ion to a specific product ion.[2][3] For deuterated ceramides, the product ion spectrum is monitored for characteristic fragments.[4]
 - Data Analysis: The mass-to-charge ratio (m/z) of the protonated molecule $[M+H]^+$ is determined. For **N-Tridecanoyl-D-erythro-sphinganine-d7**, the expected m/z is approximately 505.88. The observed result of 505.6 amu is within the acceptable tolerance.[1]

Proton Nuclear Magnetic Resonance (^1H NMR) Spectroscopy

^1H NMR spectroscopy is used to confirm the chemical structure of the molecule.

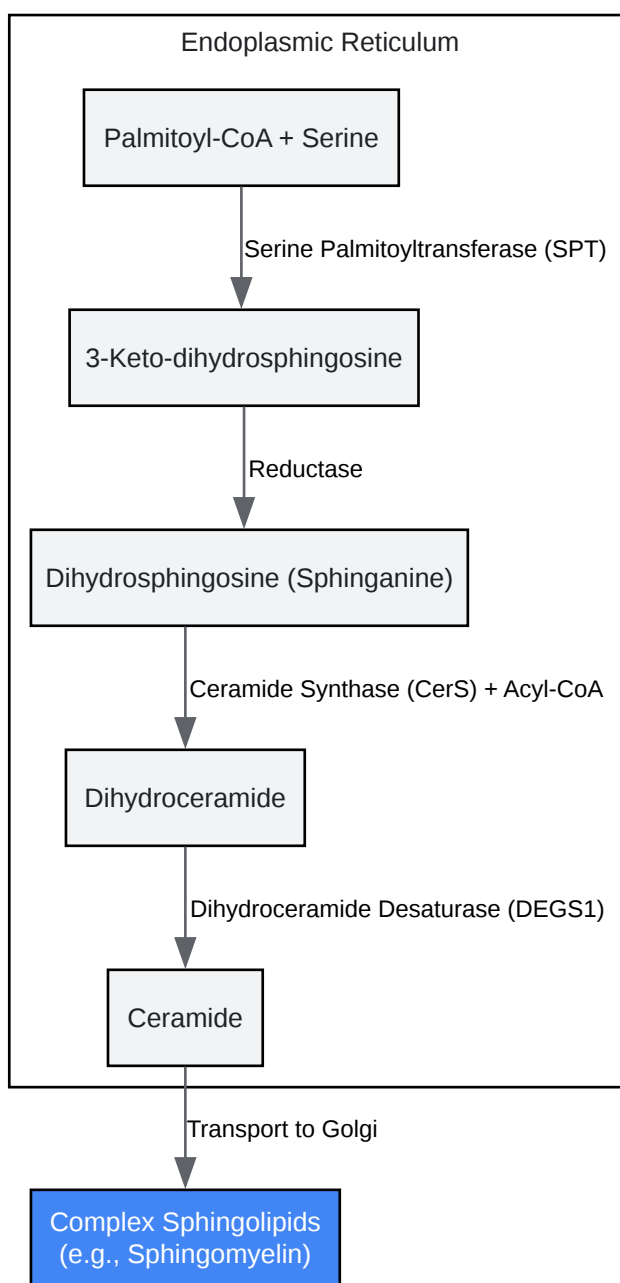
- Sample Preparation: The sample is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl_3) or deuterated methanol (CD_3OD).
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectrum.
- Data Acquisition: Standard proton NMR pulse sequences are used.

- **Data Analysis:** The resulting spectrum is analyzed for chemical shifts, peak integrations, and coupling patterns. The spectrum is expected to be consistent with the known structure of N-Tridecanoyl-D-erythro-sphinganine, with allowances for the deuterium labeling. Key signals would include those from the long alkyl chains of the sphinganine base and the tridecanoyl group, as well as protons near the amide and hydroxyl functionalities. The absence of signals at specific positions would confirm the d7 deuteration.

Signaling Pathways and Experimental Workflows

De Novo Ceramide Synthesis Pathway

N-Tridecanoyl-D-erythro-sphinganine is a saturated ceramide. The general de novo synthesis pathway for ceramides occurs primarily in the endoplasmic reticulum.

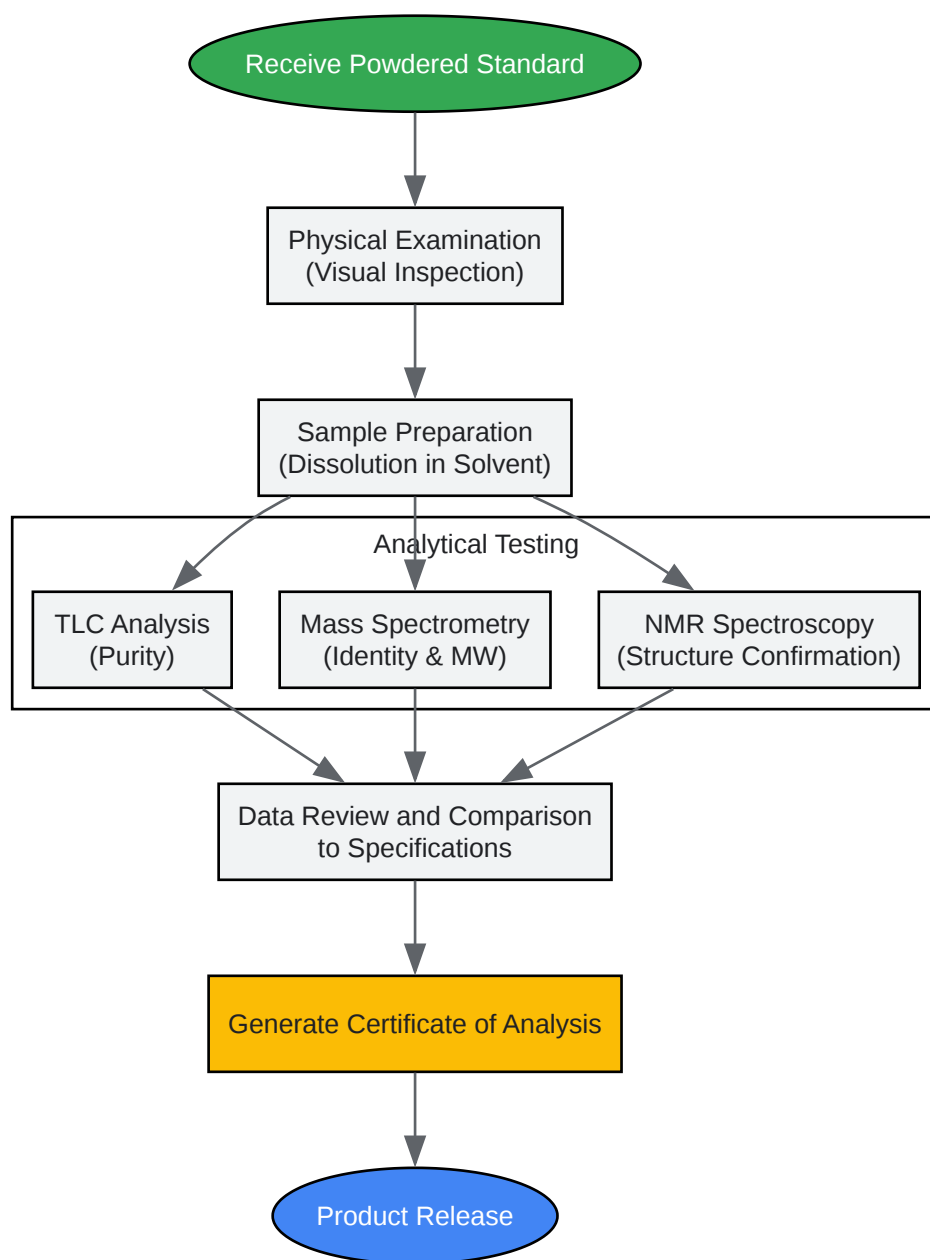


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Caption: De Novo Ceramide Synthesis Pathway in the Endoplasmic Reticulum.

Analytical Workflow for a Certified Lipid Standard

The following diagram illustrates a typical workflow for the quality control analysis of a certified lipid standard like **N-Tridecanoyl-D-erythro-sphinganine-d7**.



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